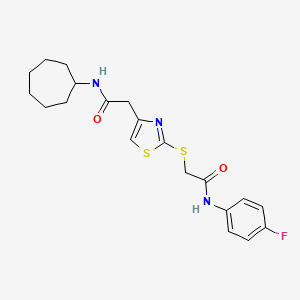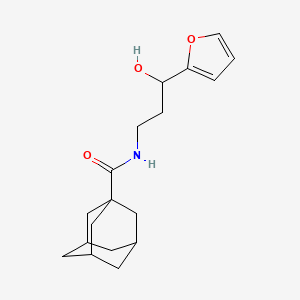![molecular formula C17H22ClFN2O2S B2779182 2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380094-81-3](/img/structure/B2779182.png)
2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is a chemical compound that belongs to the class of thianaphthene derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide involves the inhibition of various signaling pathways that are involved in the progression of diseases such as cancer and inflammation. The compound has been shown to inhibit the activity of various enzymes, including phosphodiesterases and phospholipases, which play crucial roles in the regulation of cellular signaling pathways. Additionally, the compound has been shown to inhibit the activation of various transcription factors, including NF-kB and STAT3, which are involved in the regulation of genes that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. The compound has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta, which play crucial roles in the development of inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its well-defined mechanism of action. The compound has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties have been investigated. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide. One potential direction is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the potential toxicity of the compound at higher concentrations and to determine its safety profile in humans. Finally, the compound could be further investigated for its potential applications in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, and the resulting product is then purified using column chromatography. The yield of the synthesis is typically in the range of 50-60%.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor activities, and its mechanism of action has been investigated in detail.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2S/c18-13-2-1-3-14(19)15(13)16(22)20-12-17(4-10-24-11-5-17)21-6-8-23-9-7-21/h1-3H,4-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSOSVFSPMICNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


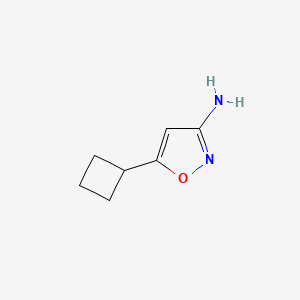
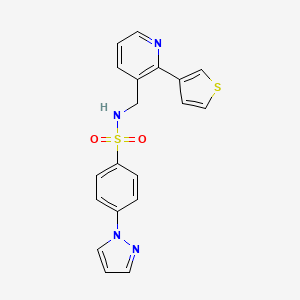
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)

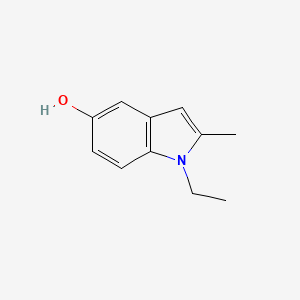
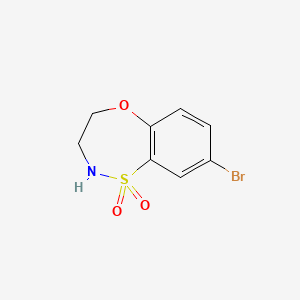

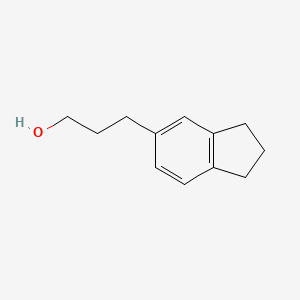
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

